molecular formula C23H17N3O6 B7730397 ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE

Cat. No.: B7730397
M. Wt: 431.4 g/mol
InChI Key: VODCVSGIRFKTQK-DTQAZKPQSA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The nitro group plays a crucial role in this mechanism by generating reactive oxygen species that damage bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENOATE
  • ETHYL 2-CYANO-3-(FURAN-2-YL)PROP-2-ENOATE

Uniqueness

ETHYL 2-[(2E)-2-CYANO-3-[5-(4-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is unique due to the presence of the nitrophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy in antimicrobial applications .

Biological Activity

Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamido]benzoate is a complex organic compound known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of furan derivatives and features a unique structure that enhances its biological efficacy. The presence of the nitrophenyl group is significant, as it is associated with increased antimicrobial activity compared to similar compounds.

Property Details
IUPAC NameThis compound
Molecular FormulaC23H17N3O6
Molecular Weight417.39 g/mol
CAS Number327075-90-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Ethyl cyanoacetate is reacted with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form an intermediate.
  • Formation of Final Product : The intermediate is then reacted with 2-aminobenzoic acid in the presence of a catalyst.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have shown that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as certain fungi such as Candida albicans.

Case Study: Antimicrobial Efficacy
A study conducted on the compound's antibacterial activity reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptotic Induction
In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of treatment .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The nitrophenyl group enhances electron-withdrawing properties, which may facilitate interactions with nucleophiles in microbial cells or cancerous tissues.

Comparative Analysis

When compared to similar compounds such as Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate, Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-y]prop-2-enamido]benzoate demonstrates superior biological activity due to the structural modifications that enhance its efficacy.

Compound MIC (µg/mL) IC50 (µM)
Ethyl 2-Cyano-3-(Furan-2-Yl)Prop-2-Enoate>64>50
Ethyl 2-[(2E)-2-cyano-3-[5-(4-nitrophenyl)furan]]3225

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-2-31-23(28)19-5-3-4-6-20(19)25-22(27)16(14-24)13-18-11-12-21(32-18)15-7-9-17(10-8-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCVSGIRFKTQK-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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